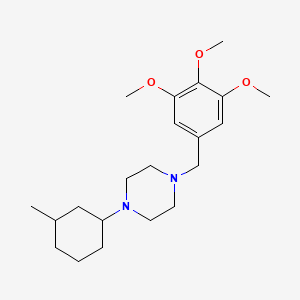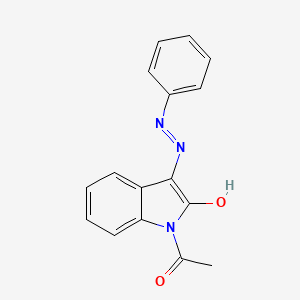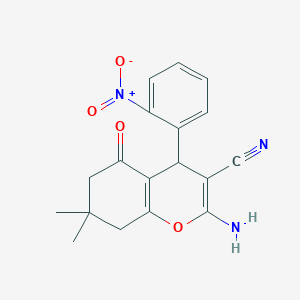
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a complex organic compound that features a thiazole ring, a chlorinated phenoxy group, and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: This step might involve nucleophilic substitution reactions where the phenoxy group is introduced.
Incorporation of the Tetrahydrofuran Moiety: This can be done through etherification or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and thiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.
Medicine
Medicinally, this compound or its derivatives could be investigated for their potential therapeutic effects. This might include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an additive in various formulations. Its stability and reactivity make it suitable for a range of applications.
Mecanismo De Acción
The mechanism of action for N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other thiazole derivatives, chlorinated phenoxy compounds, and tetrahydrofuran-containing molecules. Examples include:
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).
Chlorinated Phenoxy Compounds: Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).
Tetrahydrofuran-Containing Molecules: Solvents like tetrahydrofuran (THF) itself.
Uniqueness
The uniqueness of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H27ClN2O4S |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-12-9-18(10-13(2)19(12)23)29-16(5)21(27)25(11-17-7-6-8-28-17)22-24-14(3)20(30-22)15(4)26/h9-10,16-17H,6-8,11H2,1-5H3 |
Clave InChI |
SFTVWADNMRSCJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2CCCO2)C3=NC(=C(S3)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine](/img/structure/B10889273.png)


![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889309.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10889310.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10889311.png)
![(2E)-2-cyano-N-(3-ethoxyphenyl)-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide](/img/structure/B10889313.png)


![(2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10889342.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10889350.png)
![2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10889351.png)
![4-{5-[(E)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10889356.png)
